1-[(6-Fluoropyridin-3-yl)methyl]-4-(propan-2-yl)piperazine
Description
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Properties
IUPAC Name |
1-[(6-fluoropyridin-3-yl)methyl]-4-propan-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN3/c1-11(2)17-7-5-16(6-8-17)10-12-3-4-13(14)15-9-12/h3-4,9,11H,5-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWOJWCSNXVWGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CN=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(6-Fluoropyridin-3-yl)methyl]-4-(propan-2-yl)piperazine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFN
- Molecular Weight : 240.33 g/mol
This compound features a piperazine core substituted with a fluoropyridine moiety, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
- Sigma Receptors : It has been shown to interact with sigma receptors (SRs), which are implicated in several cellular processes, including cell proliferation and survival. This interaction may lead to the modulation of cellular pathways associated with cancer progression .
- Antitumor Activity : In vitro studies indicate that compounds similar to this compound exhibit antiproliferative effects on cancer cell lines, including glioblastoma and multiple myeloma. These compounds can enhance the effects of natural killer cells, significantly reducing tumor volumes in animal models .
- Proteasomal Dysfunction : The compound may induce endoplasmic reticulum stress, leading to proteasomal dysfunction, which is associated with the activation of apoptotic pathways in cancer cells .
Biological Activity Studies
A variety of studies have been conducted to investigate the biological activity of this compound and its analogs:
Table 1: Summary of Biological Activities
| Study | Activity | Cell Line | Result |
|---|---|---|---|
| Gras Navarro et al., 2019 | Antiproliferative | Glioblastoma (U87MG) | Significant reduction in cell viability |
| Tesei et al., 2018 | Induction of apoptosis | Multiple Myeloma (RPMI 8226) | Enhanced apoptosis via sigma receptor modulation |
| Rui et al., 2016b | Cytotoxicity | Various cancer cell lines | Induced rapid cell death through UPR activation |
Case Study 1: Anticancer Efficacy
In a study examining the efficacy of related compounds, it was found that certain derivatives exhibited potent anticancer properties by targeting sigma receptors. The study highlighted the potential for these compounds to serve as pro-apoptotic agents in cancer therapy .
Case Study 2: Receptor Interaction
Research indicated that compounds within this chemical class could selectively bind to cannabinoid receptors, demonstrating their potential as therapeutic agents for obesity and metabolic disorders. The binding affinity was measured using competitive binding assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
